molecular formula C24H19NO6 B15082585 Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 618443-87-1

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

Cat. No.: B15082585
CAS No.: 618443-87-1
M. Wt: 417.4 g/mol
InChI Key: OJZLMRKAGYNEEX-UHFFFAOYSA-N
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Description

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its pyrroloquinoline core, which is substituted with benzoyl and methoxy groups, as well as dimethyl ester functionalities. The molecular formula of this compound is C26H23NO8, and it has a molecular weight of 477.475 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of Benzoyl and Methoxy Groups: The benzoyl and methoxy groups are introduced through electrophilic aromatic substitution reactions. Common reagents for these reactions include benzoyl chloride and methanol, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and methoxy groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate: Similar structure with additional methoxy groups.

    Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate: Similar core structure with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618443-87-1

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate

InChI

InChI=1S/C24H19NO6/c1-29-16-10-12-17-15(13-16)9-11-18-19(23(27)30-2)20(24(28)31-3)21(25(17)18)22(26)14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

OJZLMRKAGYNEEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC=CC=C4)C(=O)OC)C(=O)OC)C=C2

Origin of Product

United States

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